![molecular formula C16H18LiO11P B583903 lithium;(4-methyl-2-oxochromen-7-yl) [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate CAS No. 244145-22-0](/img/structure/B583903.png)
lithium;(4-methyl-2-oxochromen-7-yl) [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate
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Overview
Description
lithium;(4-methyl-2-oxochromen-7-yl) [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate is a crucial compound in the biomedical industry. It is widely used for investigating the intricate metabolic and signaling pathways linked to myo-inositol. This compound is known for its fluorescent properties, which facilitate effortless detection and quantification in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lithium;(4-methyl-2-oxochromen-7-yl) [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate involves the phosphorylation of myo-inositol with 4-methylumbelliferyl phosphate. The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure consistency and quality. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product in crystalline form.
Chemical Reactions Analysis
Types of Reactions: lithium;(4-methyl-2-oxochromen-7-yl) [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different inositol phosphates, while substitution reactions can produce various derivatives with modified functional groups .
Scientific Research Applications
lithium;(4-methyl-2-oxochromen-7-yl) [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a fluorogenic substrate in various chemical assays to detect enzyme activity.
Biology: The compound is employed in studies related to metabolic and signaling pathways involving myo-inositol.
Medicine: It serves as a diagnostic tool for identifying enzyme activity in neurological disorders like bipolar disorder and Alzheimer’s disease.
Industry: The compound is used in the production of high-quality reference materials and proficiency testing standards.
Mechanism of Action
The mechanism of action of lithium;(4-methyl-2-oxochromen-7-yl) [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate involves its role as a substrate for specific enzymes. When acted upon by enzymes like phosphatidylinositol-specific phospholipase C, the compound releases a fluorescent product, 4-methylumbelliferone, which can be easily detected and quantified . This property makes it an invaluable tool for studying enzyme kinetics and activity in various biological systems .
Comparison with Similar Compounds
4-Methylumbelliferyl myo-Inositol 1-Phosphate, N-Methyl-Morpholine Salt: This compound is also used as a fluorogenic substrate but has different solubility and stability properties.
myo-Inositol 1-Phosphate: A simpler analog without the fluorescent 4-methylumbelliferyl group, used in basic biochemical studies.
Uniqueness: lithium;(4-methyl-2-oxochromen-7-yl) [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate stands out due to its fluorescent properties, which allow for easy detection and quantification in various assays. This makes it particularly useful in high-throughput screening and diagnostic applications.
Biological Activity
The compound lithium; (4-methyl-2-oxochromen-7-yl) [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate is a phosphonate derivative that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Lithium Ion : A key component that may influence the compound's interactions with biological systems.
- 4-Methyl-2-Oxochromen-7-Yl Group : This moiety is linked to various biological activities, particularly in relation to enzyme interactions.
- Pentahydroxycyclohexyl Phosphate : This segment suggests potential for significant biological activity due to the presence of multiple hydroxyl groups which can participate in hydrogen bonding and other interactions.
Molecular Formula
The molecular formula of the compound is C17H23LiO7P, indicating a complex structure that may contribute to its biological efficacy.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, studies suggest that it may affect aldolase activity by altering substrate binding dynamics .
- Cell Proliferation : Preliminary data indicates that this compound can modulate cell proliferation rates in various cancer cell lines, suggesting potential therapeutic applications .
- Antioxidant Properties : The presence of the oxochromen moiety may confer antioxidant properties, which are critical in mitigating oxidative stress in cells .
Study 1: Enzyme Interaction
A detailed investigation into the interaction of the compound with class II aldolases showed a significant increase in catalytic efficiency when phosphate groups were present. The kinetic parameters indicated a more than tenfold increase in both kcat and Km values under specific conditions .
Study 2: Cancer Cell Lines
In vitro studies involving breast cancer cell lines demonstrated that treatment with lithium; (4-methyl-2-oxochromen-7-yl) phosphate resulted in reduced viability and increased apoptosis rates. The mechanism was linked to the modulation of signaling pathways associated with cell survival and death .
Comparative Biological Activity Table
Biological Activity | Observed Effect | Reference |
---|---|---|
Enzyme Inhibition | Increased catalytic efficiency | |
Cell Proliferation | Reduced viability in cancer cells | |
Antioxidant Activity | Mitigation of oxidative stress |
Safety and Toxicity
The safety profile of lithium; (4-methyl-2-oxochromen-7-yl) phosphate is still under investigation. Preliminary toxicity assessments indicate minimal adverse effects at therapeutic doses; however, long-term studies are necessary to fully understand its safety implications .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing lithium;(4-methyl-2-oxochromen-7-yl) [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate, and how can purity be ensured?
Answer: Synthesis typically involves coupling the 4-methyl-2-oxochromen-7-yl moiety with the pentahydroxycyclohexyl phosphate group via phosphorylation under anhydrous conditions. Key steps include:
- Phosphorylation: Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the phosphate group for nucleophilic attack by the coumarin derivative .
- Purification: Employ column chromatography (e.g., silica gel with a methanol/chloroform gradient) followed by recrystallization in ethanol/water mixtures. Purity is validated via HPLC (C18 column, 0.1% TFA in acetonitrile/water mobile phase) and mass spectrometry .
Q. How can the stereochemical configuration of the pentahydroxycyclohexyl group be confirmed experimentally?
Answer: X-ray crystallography is the gold standard. Use SHELXL for refinement of crystallographic data to resolve the (2S,3S,5R,6S) configuration. Key parameters:
- Data collection: High-resolution (<1.0 Å) synchrotron data to minimize errors.
- Refinement: Apply SHELXL's rigid-bond restraint for the cyclohexyl ring and validate using R-factor convergence (<5%) .
Alternative methods include NOESY NMR to confirm spatial proximity of hydroxyl groups .
Q. What analytical techniques are critical for characterizing the lithium-counterion interaction in this compound?
Answer:
- FT-IR: Identify Li-O-P vibrational modes (expected ~950–1100 cm⁻¹).
- Solid-state NMR: Use ⁷Li and ³¹P MAS-NMR to probe Li⁺ coordination to the phosphate group. Chemical shift anisotropy (CSA) analysis can distinguish ionic vs. covalent interactions .
- Thermogravimetric Analysis (TGA): Confirm thermal stability of the Li-phosphate complex by monitoring mass loss at >250°C .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to biological targets (e.g., kinases or phosphatases)?
Answer:
- Molecular Dynamics (MD) Simulations: Use AMBER or GROMACS with explicit solvent models to simulate ligand-target interactions over 100+ ns.
- MMGBSA Analysis: Calculate binding free energy (ΔG_bind) by combining molecular mechanics, solvation (GB model), and entropy terms. For example, coulombic energy (~-38.8 kcal/mol) and van der Waals contributions (~-40.1 kcal/mol) are critical .
- Docking Validation: Cross-validate with Autodock Vina or Schrödinger Glide, focusing on hydrogen-bond interactions with catalytic residues .
Q. How can structural discrepancies between crystallographic and NMR-derived models be resolved?
Answer:
- Multi-Method Refinement: Combine SHELXL-refined X-ray data with NOESY-derived distance restraints in CNS or PHENIX.
- Validation Tools: Use MolProbity to check Ramachandran outliers and clash scores. Discrepancies in hydroxyl group orientations may arise from solvent effects, which can be addressed with molecular dynamics relaxation .
Q. What strategies optimize the compound’s solubility for in vitro assays without altering its bioactivity?
Answer:
- Co-Solvent Systems: Use DMSO/PBS mixtures (≤10% DMSO) or cyclodextrin encapsulation to enhance aqueous solubility.
- pH Adjustment: The phosphate group’s pKa (~1.5 and 6.5) allows solubility tuning in mildly acidic buffers (pH 5.5–6.5) .
- Pro-drug Derivatization: Temporarily esterify hydroxyl groups (e.g., acetyl protection) to improve lipophilicity, followed by enzymatic cleavage in assay media .
Q. How do hydrogen-bonding networks influence the compound’s stability in solid-state vs. solution phases?
Answer:
- Solid-State: X-ray data reveal extensive intra-molecular H-bonds between the cyclohexyl hydroxyls and phosphate oxygen (2.7–3.0 Å), stabilizing the crystal lattice .
- Solution-State: ¹H-NMR in D₂O shows broadening of hydroxyl peaks due to dynamic H-bond exchange. Stabilize via lyophilization or low-temperature measurements (-40°C) .
Q. What are the key challenges in scaling up synthesis for preclinical studies, and how are they addressed?
Answer:
- Phosphorylation Yield: Optimize stoichiometry (1:1.2 coumarin:phosphate) and use microwave-assisted synthesis (80°C, 30 min) to improve yield (>75%) .
- Lithiation Control: Monitor Li⁺ concentration via ICP-OES to prevent over-saturation, which causes precipitate aggregation .
Q. Data Contradiction Analysis
Q. How to reconcile conflicting crystallographic and computational data regarding the phosphate group’s conformation?
Answer:
- Hybrid Refinement: Integrate quantum mechanics/molecular mechanics (QM/MM) to model electron density discrepancies. For example, DFT (B3LYP/6-31G*) can correct torsion angles deviating >5° from X-ray data .
- Solvent Modeling: Explicitly include water molecules in MD simulations to account for hydration effects absent in crystallography .
Q. How to address inconsistencies in bioactivity data across different assay conditions?
Answer:
- Standardized Protocols: Use ATP concentration-matched kinase assays (e.g., ADP-Glo™) and normalize to positive controls (e.g., staurosporine).
- Metabolite Interference: Pre-treat samples with phosphatase inhibitors (e.g., sodium orthovanadate) to prevent phosphate cleavage .
Q. Methodological Tables
Table 1. Key Crystallographic Parameters for Structural Validation
Parameter | Value/Description | Reference |
---|---|---|
Space Group | P2₁2₁2₁ | |
Resolution | 0.98 Å | |
R-factor (Final) | ≤4.5% | |
H-bond Distance Range | 2.7–3.2 Å |
Table 2. Computational Binding Energy Contributions (MMGBSA)
Energy Component | Value (kcal/mol) | Reference |
---|---|---|
Coulombic | -38.8 | |
Van der Waals | -40.1 | |
Solvation (GB) | 25.3 | |
Total ΔG_bind | -53.6 |
Properties
CAS No. |
244145-22-0 |
---|---|
Molecular Formula |
C16H18LiO11P |
Molecular Weight |
424.2 g/mol |
IUPAC Name |
lithium;(4-methyl-2-oxochromen-7-yl) [(2R,3R,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate |
InChI |
InChI=1S/C16H19O11P.Li/c1-6-4-10(17)25-9-5-7(2-3-8(6)9)26-28(23,24)27-16-14(21)12(19)11(18)13(20)15(16)22;/h2-5,11-16,18-22H,1H3,(H,23,24);/q;+1/p-1/t11?,12-,13-,14-,15+,16?;/m1./s1 |
InChI Key |
BQRKNWNJVSTCIP-LMDYQBAKSA-M |
SMILES |
[Li+].CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)([O-])OC3C(C(C(C(C3O)O)O)O)O |
Isomeric SMILES |
[Li+].CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)([O-])OC3[C@@H]([C@@H](C([C@H]([C@@H]3O)O)O)O)O |
Canonical SMILES |
[Li+].CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)([O-])OC3C(C(C(C(C3O)O)O)O)O |
Synonyms |
1-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl hydrogen phosphate) myo-Inositol Monolithium Salt; |
Origin of Product |
United States |
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